molecular formula C9H7Br2FO2 B13966901 Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate

Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate

Cat. No.: B13966901
M. Wt: 325.96 g/mol
InChI Key: DLLJBYRWFMOOQB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate typically involves the bromination of methyl 4-fluorobenzoate followed by a bromomethylation reaction. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and bromomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-(bromomethyl)benzoate
  • Methyl 3-bromo-4-fluorobenzoate
  • Methyl 2-(bromomethyl)-4-fluorobenzoate

Uniqueness

Methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-4-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)5-2-3-7(12)8(11)6(5)4-10/h2-3H,4H2,1H3

InChI Key

DLLJBYRWFMOOQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Br)CBr

Origin of Product

United States

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